molecular formula C16H12O5 B1201529 5,8-Dihydroxy-7-methoxyflavone CAS No. 4431-47-4

5,8-Dihydroxy-7-methoxyflavone

Cat. No. B1201529
CAS RN: 4431-47-4
M. Wt: 284.26 g/mol
InChI Key: CGTZOVPQCMHAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dihydroxy-7-methoxyflavone is a natural product found in Scutellaria strigillosa with data available.

Scientific Research Applications

Spectrometry Differentiation in Flavones

5,8-Dihydroxy-7-methoxyflavone, a type of flavone, can be differentiated by mass spectrometry, which is essential in identifying and categorizing flavones and flavonols with various methoxylations. This differentiation is based on fragmentation patterns and the relative abundance of certain peaks, aiding in distinguishing isomers and types of methoxyflavones (Goudard, Favre-Bonvin, Lebreton, & Chopin, 1978).

Anticancer Properties

Several studies have highlighted the anticancer activities of 5,8-Dihydroxy-7-methoxyflavone derivatives. These derivatives demonstrate significant anti-proliferative activities against various tumor cell lines, indicating potential for cancer treatment and prevention. The mechanisms involve apoptosis induction and potential necrosis in cancer cells (Fu et al., 2012).

Pharmacological Activities

5,8-Dihydroxy-7-methoxyflavone exhibits various pharmacological properties, including neuroprotective, cardioprotective, anti-inflammatory, antidiabetic, and antimicrobial activities. These properties are linked to its inhibitory effects on enzymes like glutathione reductase, cyclo-oxygenase, and acetylcholinesterase (Semwal et al., 2019).

Metabolism by Human Intestinal Bacteria

Human intestinal bacteria can metabolize 5,8-Dihydroxy-7-methoxyflavone, leading to the production of various bioactive compounds. This biotransformation is crucial for understanding how these compounds behave in the human body and their potential therapeutic applications (Kim, Kim, & Han, 2014).

Interaction with DNA

Flavone derivatives, including 5,8-Dihydroxy-7-methoxyflavone, have shown interactions with DNA. This interaction can lead to various biological effects and provides insights into the development of more effective flavonoids for potential therapeutic uses (Zhang & Chen, 2007).

Inhibition of HIV-1 Reverse Transcriptase

Methoxyflavones derived from 5,8-Dihydroxy-7-methoxyflavone have shown inhibitory activity against HIV-1 reverse transcriptase. This highlights its potential as a therapeutic agent in the treatment of HIV-1 (Ortega et al., 2017).

properties

IUPAC Name

5,8-dihydroxy-7-methoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-13-8-11(18)14-10(17)7-12(21-16(14)15(13)19)9-5-3-2-4-6-9/h2-8,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTZOVPQCMHAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196127
Record name Pediflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dihydroxy-7-methoxyflavone

CAS RN

4431-47-4
Record name 5,8-Dihydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4431-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pediflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pediflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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